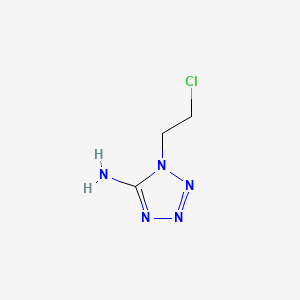
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine typically involves the reaction of 2-chloroethylamine with a suitable azole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the tetraazol ring. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium azide and thiourea.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of various adducts.
Major products formed from these reactions include oxides, amine derivatives, substituted azoles, and various adducts, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine involves its interaction with cellular components, particularly DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy. Additionally, the compound can interact with proteins, leading to the inhibition of key enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-1,4-dihydro-5H-tetraazol-5-imine can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Both compounds contain a chloroethyl group, but the presence of the nitrosourea moiety in the latter imparts different chemical reactivity and biological activity.
1-(2-Chloroethyl)piperidine hydrochloride: This compound also contains a chloroethyl group, but the piperidine ring structure leads to different chemical and biological properties.
1-(2-Chloroethyl)azepane hydrochloride: Similar in structure, but the azepane ring provides distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
15284-31-8 |
|---|---|
Molekularformel |
C3H6ClN5 |
Molekulargewicht |
147.57 g/mol |
IUPAC-Name |
1-(2-chloroethyl)tetrazol-5-amine |
InChI |
InChI=1S/C3H6ClN5/c4-1-2-9-3(5)6-7-8-9/h1-2H2,(H2,5,6,8) |
InChI-Schlüssel |
LZAOOQIITLPTRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N1C(=NN=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4aR,10bS)-10-methoxy-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridine](/img/structure/B12801369.png)

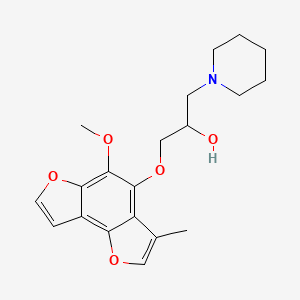

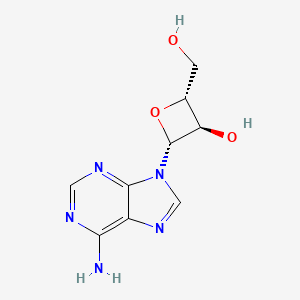
![[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12801396.png)
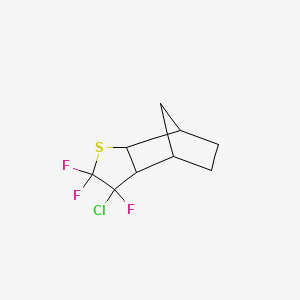

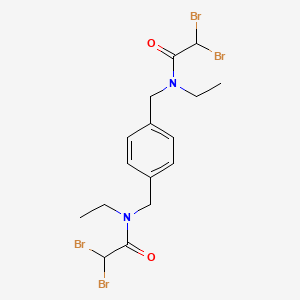
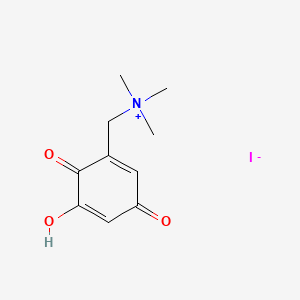
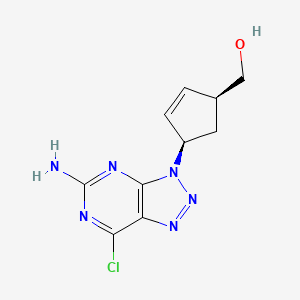
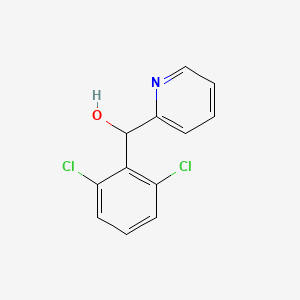
![2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid](/img/structure/B12801429.png)
